molecular formula C6H5F3S B13014570 Thiophene, 2-methyl-5-(trifluoromethyl)-

Thiophene, 2-methyl-5-(trifluoromethyl)-

Cat. No.: B13014570
M. Wt: 166.17 g/mol
InChI Key: RSNNHKFOJCLWBX-UHFFFAOYSA-N
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Description

Thiophene, 2-methyl-5-(trifluoromethyl)-, is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 5. The methyl group is electron-donating, while the trifluoromethyl group is strongly electron-withdrawing, creating a unique electronic profile that influences reactivity, solubility, and intermolecular interactions. This compound is structurally analogous to derivatives studied in organic electronics, pharmaceuticals, and materials science, where substituent effects are critical for tuning properties .

Properties

Molecular Formula

C6H5F3S

Molecular Weight

166.17 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)thiophene

InChI

InChI=1S/C6H5F3S/c1-4-2-3-5(10-4)6(7,8)9/h2-3H,1H3

InChI Key

RSNNHKFOJCLWBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(trifluoromethyl)thiophene can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions. For instance, the reaction of 2-methylthiophene with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield 2-methyl-5-(trifluoromethyl)thiophene . Another method involves the use of trifluoromethyl sulfonyl chloride as a trifluoromethylating agent .

Industrial Production Methods

Industrial production of 2-methyl-5-(trifluoromethyl)thiophene typically involves large-scale trifluoromethylation reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Methyl-substituted thiophenes

    Substitution: Halogenated, nitrated, and other functionalized thiophenes

Scientific Research Applications

Medicinal Chemistry Applications

Thiophene derivatives, including 2-methyl-5-(trifluoromethyl)-thiophene, are recognized for their diverse biological activities. Research indicates that these compounds exhibit significant anti-cancer, anti-inflammatory, and antimicrobial properties. A study focusing on the synthesis of novel thiophene derivatives demonstrated that certain analogs showed potent activity against Leishmania major, a protozoan parasite responsible for leishmaniasis. The compound 5D , derived from thiophene, exhibited an EC50 value of 0.09 µM against promastigotes of L. major, indicating its potential as a chemotherapeutic agent .

Table 1: Biological Activities of Thiophene Derivatives

CompoundActivity TypeEC50 (µM)Reference
5DAnti-leishmanial0.09
5EAnti-leishmanial0.78
VariousAnticancerVaries

The structure-activity relationship (SAR) studies conducted on these compounds suggest that modifications to the thiophene ring can enhance biological activity, making them promising candidates for drug development.

Synthetic Applications

The synthetic utility of thiophenes, particularly in the context of borylation reactions, has been extensively studied. Iridium-catalyzed borylation has been successfully applied to various substituted thiophenes, including 2-methyl-5-(trifluoromethyl)-thiophene. This method allows for the efficient synthesis of poly-functionalized thiophenes with good to excellent yields . The regioselectivity observed in these reactions favors the formation of 5-borylated products, which can be further functionalized to create complex molecular architectures.

Table 2: Borylation Results for Thiophenes

SubstituentRegioselectivity (5:2)Yield (%)
2-methylthiophene>99:1Good
2-trifluoromethylthiophene>99:1Excellent

This synthetic versatility makes thiophenes valuable intermediates in organic synthesis and materials science.

Case Studies and Research Findings

  • Anti-Leishmanial Activity : A comprehensive study synthesized a library of thiophene derivatives and evaluated their activity against Leishmania major. The compound 5D was identified as a lead candidate due to its high potency and selectivity .
  • Synthetic Methodology : Research on iridium-catalyzed borylation highlighted the effectiveness of this method for synthesizing functionalized thiophenes. The regioselective nature of the reaction allows chemists to design complex molecules with desired properties efficiently .
  • Biological Activity Spectrum : A review article summarized various biological activities associated with thiophene derivatives, emphasizing their potential in treating diseases such as cancer and diabetes .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-Methylthiophene : Lacking the trifluoromethyl group, this compound exhibits reduced electron deficiency. Its reactivity in Grignard reactions (e.g., with benzaldehyde) yields 80% product under optimized conditions (2-MeTHF solvent), highlighting the role of methyl groups in stabilizing intermediates .
  • For example, SA-1, a thiophene derivative with -CF₃-like substituents, increases π-π stacking and OSC efficiency .
  • 2-Methyl-5-(trifluoromethyl)benzene Derivatives : Benzene analogs, such as 2-methyl-5-(trifluoromethyl)aniline (melting point: 36–40°C), demonstrate reduced solubility compared to thiophene analogs due to the aromatic ring’s rigidity .

Substituent Type and Physicochemical Properties

Property 2-Methyl-5-(trifluoromethyl)thiophene (Estimated) 2-Methylthiophene 5-Trifluoromethylthiophene 2-Methyl-5-(trifluoromethyl)aniline
Molecular Weight (g/mol) ~166.07 98.15 148.12 175.16
Electron Effects Mixed (donor + acceptor) Electron-donating Electron-withdrawing Mixed
Solubility Moderate (polar solvents) High (THF, Et₂O) Low (nonpolar solvents) Low (lipophilic)

Bioisosteric Considerations

  • The -CF₃ group serves as a bioisostere for -Cl or -CN, improving metabolic stability while maintaining molecular topology. For example, replacing -CH₃ with -CF₃ in drug candidates reduces oxidative metabolism by 30–50% .

Research Findings and Discussion

  • Solvent Effects : 2-MeTHF outperforms THF in Grignard reactions of methylthiophenes, achieving 67–80% yields with lower environmental impact .
  • Morphology Tuning : Solid additives mimicking -CF₃ substituents (e.g., SA-1) optimize OSC active layers, increasing power conversion efficiency (PCE) to >12% .
  • Synthetic Challenges : The steric bulk of -CF₃ may complicate regioselective functionalization, requiring tailored catalysts or protecting groups .

Biological Activity

Thiophene derivatives, particularly those substituted with trifluoromethyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Thiophene, 2-methyl-5-(trifluoromethyl)- , exploring its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

Thiophene, 2-methyl-5-(trifluoromethyl)- features a thiophene ring with a methyl group at position 2 and a trifluoromethyl group at position 5. The presence of the trifluoromethyl group enhances lipophilicity and can significantly influence the compound's biological activity.

1. Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of thiophene derivatives against Leishmania major, a protozoan responsible for leishmaniasis. A compound structurally related to Thiophene, 2-methyl-5-(trifluoromethyl)- demonstrated significant in vitro activity with an EC50 value of 0.09 µM , indicating potent effects against L. major promastigotes. The mechanism involved the generation of reactive oxygen species (ROS), leading to cell death without significant cytotoxicity to mammalian cells .

Table 1: Antiparasitic Activity of Thiophene Derivatives

CompoundEC50 (µM)Selective IndexMechanism of Action
5D0.09 ± 0.02HighROS generation, Trypanothione reductase inhibition
5E0.78 ± 0.11ModerateSimilar to 5D

2. Anti-inflammatory Activity

Thiophene-based compounds have shown promising anti-inflammatory properties. For instance, certain derivatives have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, critical in inflammatory pathways. One derivative exhibited an IC50 value of 29.2 µM against the 5-LOX enzyme, suggesting potential for treating inflammatory diseases .

Table 2: Anti-inflammatory Activity of Thiophene Derivatives

CompoundIC50 (µM)Target EnzymeEffect on Inflammation
Compound A29.25-LOXModerate inhibition
Compound B6.0COXStrong inhibition

The biological activities of thiophene derivatives often stem from their ability to modulate various biochemical pathways:

  • Reactive Oxygen Species (ROS) Production : Compounds like 5D induce oxidative stress in parasites, leading to cell death.
  • Enzyme Inhibition : Many thiophene derivatives act as inhibitors of key enzymes involved in inflammatory processes, such as COX and LOX.
  • Gene Expression Modulation : Some derivatives can negatively regulate pro-inflammatory cytokines like TNF-α and IL-6, showcasing their potential in managing chronic inflammatory conditions .

Case Studies

Several case studies have illustrated the efficacy of thiophene derivatives:

  • A study on a series of thiophene compounds revealed that those with specific substitutions exhibited enhanced anti-inflammatory effects in murine models of acute lung injury .
  • Another investigation into SAR for antiparasitic activity highlighted that modifications at the methyl and trifluoromethyl positions significantly influenced both potency and selectivity against L. major.

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